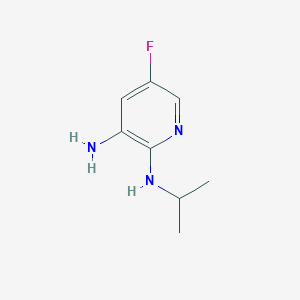![molecular formula C5H4N4OS B12976366 2-Aminothiazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B12976366.png)
2-Aminothiazolo[4,5-d]pyrimidin-7(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Aminothiazolo[4,5-d]pyrimidin-7(4H)-one is a heterocyclic compound that features a fused thiazole and pyrimidine ring system. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. The unique structure of this compound allows it to interact with various biological targets, making it a valuable scaffold for drug design.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminothiazolo[4,5-d]pyrimidin-7(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . This reaction yields the desired thiazole-pyrimidine fused compound. The structures of the newly synthesized compounds are elucidated using elemental analysis, spectral data, and alternative synthetic routes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification processes are scaled up to ensure the compound’s purity and quality for industrial applications.
化学反应分析
Types of Reactions
2-Aminothiazolo[4,5-d]pyrimidin-7(4H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce oxygen-containing functional groups into the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides to introduce various substituents onto the thiazole or pyrimidine rings.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while substitution reactions can introduce alkyl, aryl, or acyl groups onto the compound.
科学研究应用
2-Aminothiazolo[4,5-d]pyrimidin-7(4H)-one has a wide range of scientific research applications:
Chemistry: The compound serves as a valuable building block for synthesizing more complex heterocyclic structures. It is used in the development of new synthetic methodologies and reaction mechanisms.
Biology: In biological research, this compound is studied for its interactions with various enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory activities.
Industry: In the pharmaceutical industry, this compound is used as a lead compound for drug development. Its unique structure makes it a valuable scaffold for designing new drugs with improved efficacy and safety profiles.
作用机制
The mechanism of action of 2-Aminothiazolo[4,5-d]pyrimidin-7(4H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of various enzymes, such as tyrosine kinases, by binding to their active sites . This inhibition disrupts the signaling pathways involved in cell proliferation and survival, leading to the suppression of cancer cell growth. Additionally, the compound’s ability to interact with other biological targets, such as receptors and enzymes, contributes to its diverse pharmacological effects.
相似化合物的比较
2-Aminothiazolo[4,5-d]pyrimidin-7(4H)-one can be compared with other similar compounds, such as:
Pyrido[2,3-d]pyrimidin-7-ones: These compounds also act as kinase inhibitors and have shown potential in treating various diseases.
Pyrazolo[3,4-d]pyrimidines: These compounds are known for their inhibitory activity against cyclin-dependent kinases (CDKs) and are investigated for their anticancer properties.
Thiazolo[5,4-d]pyrimidines: Similar to this compound, these compounds exhibit a range of biological activities, including antimicrobial and anticancer effects.
The uniqueness of this compound lies in its specific structural features and the ability to interact with a diverse set of biological targets, making it a versatile compound for various scientific and industrial applications.
属性
分子式 |
C5H4N4OS |
|---|---|
分子量 |
168.18 g/mol |
IUPAC 名称 |
2-amino-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one |
InChI |
InChI=1S/C5H4N4OS/c6-5-9-3-2(11-5)4(10)8-1-7-3/h1H,(H3,6,7,8,9,10) |
InChI 键 |
JLGYXYNRVGRHEN-UHFFFAOYSA-N |
规范 SMILES |
C1=NC2=C(C(=O)N1)SC(=N2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


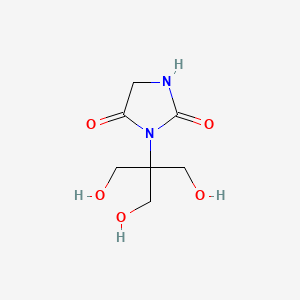

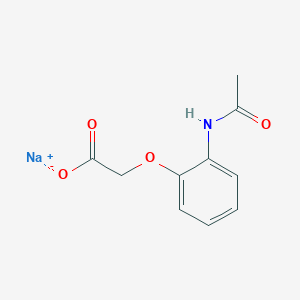
![Methyl 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-7-carboxylate](/img/structure/B12976307.png)
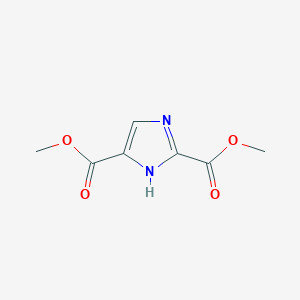
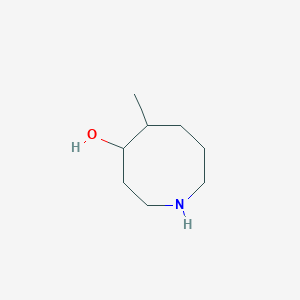

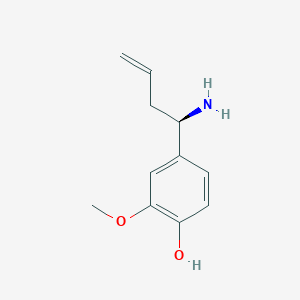
![1-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-2-amine](/img/structure/B12976344.png)
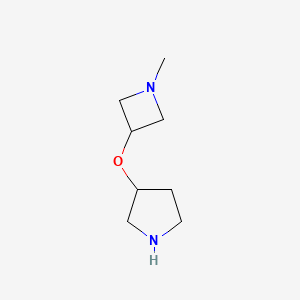
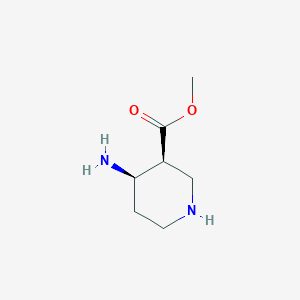

![(10R,15S)-4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-triene;dihydrochloride](/img/structure/B12976361.png)
